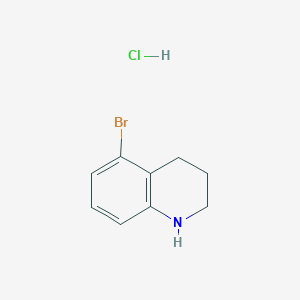

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHAEDCEIPCYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673173 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073968-64-5 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,3,4-tetrahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key chemical intermediate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a foundational understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Strategic Importance of a Versatile Building Block

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1] The introduction of a bromine atom at the 5-position of the THQ ring system creates 5-Bromo-1,2,3,4-tetrahydroquinoline, a highly versatile intermediate. The bromine atom serves as a strategic functional handle, enabling a wide range of subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[2]

This guide focuses on the hydrochloride salt form (C₉H₁₁BrClN), which enhances the compound's stability and handling characteristics compared to the free base, making it more suitable for storage and use in various synthetic applications.[3] Its primary utility lies in its role as a building block for constructing more complex Active Pharmaceutical Ingredients (APIs), contributing significantly to the discovery and development of novel therapeutics.[4]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical pathway involves the selective bromination of quinoline, followed by the reduction of the heterocyclic ring, and concluding with the formation of the hydrochloride salt.

Synthetic Pathway Overview

The synthesis can be logically divided into three primary stages:

-

Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the quinoline ring.

-

Heterocyclic Ring Reduction: Selective hydrogenation of the pyridine ring of 5-bromoquinoline to yield 5-bromo-1,2,3,4-tetrahydroquinoline.

-

Salt Formation: Conversion of the resulting secondary amine to its hydrochloride salt for improved stability and handling.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Bromoquinoline

The selective bromination at the 5-position is crucial. Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures favors the desired isomer over others, such as the 8-bromo isomer.[5]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

-

Reagent Addition: Charge the flask with concentrated sulfuric acid and cool it to 0°C. Slowly add quinoline while maintaining the temperature below 30°C.

-

Bromination: Cool the solution to approximately -25°C using a dry ice/acetone bath. Add N-Bromosuccinimide (NBS) portion-wise, ensuring the internal temperature is strictly maintained between -26°C and -22°C.[5] The reaction is highly exothermic and temperature control is paramount to prevent the formation of undesired isomers.

-

Reaction Monitoring: Stir the mixture for several hours at low temperature (-22°C to -18°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, the mixture is carefully poured onto crushed ice. The acidic solution is then neutralized to a pH of ~9 with an aqueous ammonia solution, keeping the temperature below 25°C.

-

Extraction and Purification: The resulting suspension is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 5-bromoquinoline.[5]

Stage 2: Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline

The reduction of the pyridine ring of the quinoline system can be achieved through various methods, most commonly catalytic hydrogenation.[1]

-

Catalytic Hydrogenation: 5-Bromoquinoline is dissolved in an appropriate solvent (e.g., ethanol or acetic acid) in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under hydrogen pressure (typically 1-5 atm) at room temperature until hydrogen uptake ceases.

-

Filtration and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 5-bromo-1,2,3,4-tetrahydroquinoline.[6]

Stage 3: Formation of the Hydrochloride Salt

-

Dissolution: The crude 5-bromo-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent, such as isopropanol (IPA) or diethyl ether.

-

Acidification: A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) is added dropwise to the stirred solution.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum to afford this compound as a solid.[3]

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in further synthetic applications.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1073968-64-5 (for hydrochloride); 114744-50-2 (for free base) | [3][6] |

| Molecular Formula | C₉H₁₁BrClN | [3][7][8] |

| Molecular Weight | 248.55 g/mol | [8][9] |

| Appearance | Solid | [3] |

| Boiling Point (Free Base) | ~300 °C | [7] |

| Density (Free Base) | ~1.428 g/cm³ | [7] |

| Storage Conditions | Inert atmosphere, room temperature. Keep sealed in a dry place. | [3] |

Spectroscopic Characterization

Structural confirmation is typically achieved using a combination of spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | The spectrum would show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range) and the aliphatic protons of the tetrahydro- portion of the ring (typically in the δ 1.8-3.5 ppm range), along with a broad signal for the N-H proton.[10] |

| ¹³C NMR | The spectrum would display nine distinct carbon signals, with aromatic carbons in the downfield region and aliphatic carbons in the upfield region. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak corresponding to the mass of the free base (C₉H₁₀BrN). |

Applications in Synthesis and Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate.[4] The C-Br bond is a key functional group that allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations

-

Suzuki-Miyaura Cross-Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl groups using a palladium catalyst and a boronic acid, allowing for the synthesis of a diverse library of 5-aryl-tetrahydroquinolines.[2]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities.

-

Sonogashira Coupling: Facilitates the formation of C-C triple bonds by coupling with terminal alkynes.

-

Heck Coupling: Allows for the introduction of alkenyl groups.

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1073968-64-5 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE(114744-50-2) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key heterocyclic building block for pharmaceutical and medicinal chemistry applications. The document covers its chemical identity, physicochemical properties, a representative synthetic protocol, core applications in drug development, and essential safety and handling procedures. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

Chemical Identity and Structure

This compound is a halogenated derivative of the tetrahydroquinoline scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

IUPAC Name and Synonyms

-

IUPAC Name: this compound[1]

-

Common Synonyms: 5-bromo-1,2,3,4-tetrahydroquinoline HCl

Chemical Structure

The structure consists of a bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. A bromine atom is substituted at the C5 position of the aromatic ring. The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring.

Caption: Figure 1: Structure of this compound

Key Chemical Identifiers

The following table summarizes essential identifiers for this compound. It is crucial for researchers to note that different CAS numbers may be cited by various suppliers, often distinguishing between the free base and its salt forms.

| Identifier | Value | Source(s) |

| CAS Number | 1073968-64-5 | [1][2] |

| Alternate CAS | 114744-50-2 (Typically for free base) | [3][4][5][6] |

| Molecular Formula | C₉H₁₁BrClN | [1][2][5] |

| Molecular Weight | 248.55 g/mol | [2][7] |

| InChI Key | RPHAEDCEIPCYBX-UHFFFAOYSA-N | [1] |

Physicochemical and Handling Properties

Understanding the physical properties and storage requirements is fundamental for the successful application and long-term stability of the reagent.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

| Boiling Point | ~300 °C (for free base) | [5] |

| Flash Point | ~135 °C (for free base) | [5] |

| Density | ~1.428 g/cm³ (for free base) | [5] |

Synthesis and Characterization

While multiple specific synthetic routes exist, a common and logical approach involves the direct bromination of the 1,2,3,4-tetrahydroquinoline precursor followed by conversion to its hydrochloride salt.

Representative Synthetic Protocol

This protocol is a representative methodology based on established organic chemistry principles for aromatic halogenation and salt formation.

Objective: To synthesize this compound from 1,2,3,4-tetrahydroquinoline.

Workflow Diagram:

Caption: Figure 2: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in anhydrous acetonitrile. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction while minimizing side reactions.

-

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes. NBS is selected as the bromine source because it is a solid, easy to handle, and allows for controlled bromination, reducing the risk of over-bromination that can occur with liquid bromine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Transfer the mixture to a separatory funnel and extract the organic phase three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification of Free Base: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure 5-Bromo-1,2,3,4-tetrahydroquinoline free base.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether (1.1 eq.) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure, including the position of the bromine atom on the aromatic ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent ion.[8]

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the N-H stretch of the secondary amine hydrochloride.[8]

Applications in Research and Drug Development

The utility of this compound stems from its hybrid structure: a privileged tetrahydroquinoline scaffold and a reactive bromine substituent.

Core Building Block in Pharmaceutical Synthesis

This compound is primarily utilized as a pharmaceutical intermediate.[4] Its structure is a valuable precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs).[4] The bromine atom serves as a key functional group for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of novel carbon-carbon and carbon-heteroatom bonds.

Versatile Reagent in Medicinal Chemistry

Researchers in organic and medicinal chemistry use this brominated quinoline derivative for complex synthetic pathways.[4] The tetrahydroquinoline nucleus is a "privileged scaffold," appearing in a wide range of compounds with diverse biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties.[9][10][11] This intermediate provides a reliable entry point for developing libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Identification

| GHS Classification | Hazard Statement | Signal Word | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [1][2][12] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [1][12] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [1][12] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | [1][12] |

| STOT - Single Exposure | H335: May cause respiratory irritation | Warning | [1][12] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12] For operations that may generate dust, a respirator is recommended.[12]

-

Hygiene: Avoid all personal contact, including inhalation of dust.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The recommended storage condition is under an inert atmosphere at room temperature to prevent degradation.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical R&D and synthetic chemistry. Its defined structure, coupled with the reactivity of the bromine substituent, makes it an essential building block for the creation of novel therapeutics. Proper understanding of its synthesis, handling, and application is crucial for leveraging its full potential in a research and development setting.

References

- 1. This compound | 1073968-64-5 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE CAS#: 114744-50-2 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE(114744-50-2) 1H NMR [m.chemicalbook.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

physical and chemical properties of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, belonging to the tetrahydroquinoline class of heterocyclic compounds known for their diverse biological activities.

Molecular Structure and Properties

This compound is the hydrochloride salt of 5-bromo-1,2,3,4-tetrahydroquinoline. The presence of the bromine atom on the aromatic ring and the tetrahydroquinoline core makes it a versatile intermediate for the synthesis of more complex molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | [1] |

| Molecular Weight | 248.55 g/mol | [1][2] |

| Appearance | Light yellow to brown solid/liquid | |

| Boiling Point | ~300 °C (for the free base) | [3] |

| Density | ~1.428 g/cm³ (for the free base) | [3] |

| Flash Point | ~135 °C (for the free base) | [3] |

| Storage Temperature | 2-8°C, protect from light, inert atmosphere |

Synthesis

A common synthetic route to 5-bromo-1,2,3,4-tetrahydroquinoline involves the reduction of the corresponding quinoline or a related precursor. One documented method starts from 4-bromo-1-indanone.

Experimental Protocol: Synthesis from 4-Bromo-1-indanone

This protocol is based on a general procedure and may require optimization.

-

Oxime Formation:

-

Dissolve 4-bromo-1-indanone (1.05 g, 5 mmol) in methanol (14 ml).

-

Add hydroxylamine hydrochloride (1.4 g, 20 mmol).

-

Reflux the mixture for 1 hour.

-

After completion, concentrate the reaction mixture under vacuum.

-

Add dichloromethane and a 50% sodium bicarbonate solution and stir for 20 minutes.

-

Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate to yield the oxime intermediate.

-

-

Reduction to Tetrahydroquinoline:

-

Dissolve the oxime intermediate (5 mmol) in dichloromethane (30 ml) and cool to 0 °C.

-

Slowly add diisobutylaluminum hydride (DIBAL-H) (20 ml, 30 mmol, 1.5 M solution in toluene).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water under an ice bath.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by silica gel column chromatography (petroleum ether: ethyl acetate = 3:1) to obtain 5-bromo-1,2,3,4-tetrahydroquinoline.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified 5-bromo-1,2,3,4-tetrahydroquinoline in a suitable solvent such as diethyl ether or ethyl acetate.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of this compound.

Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the tetrahydroquinoline ring will appear as multiplets in the upfield region, while the aromatic protons will be in the downfield region. The exact chemical shifts will be influenced by the bromine substituent and the protonation of the nitrogen.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the bromine will be significantly affected. For a similar compound, 6-bromo-1,2,3,4-tetrahydroquinoline, the following chemical shifts have been reported: δ 143.72, 132.02, 129.50, 123.61, 115.73, 108.46, 41.93, 26.94, 21.79.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected peaks include:

-

N-H stretching vibrations (as a broad band due to the hydrochloride salt).

-

Aromatic C-H stretching.

-

Aliphatic C-H stretching.

-

C=C stretching from the aromatic ring.

-

C-N stretching.

-

C-Br stretching in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-bromo-1,2,3,4-tetrahydroquinoline, the molecular ion peak would be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be present because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5] Common fragmentation patterns for tetrahydroquinolines involve cleavages of the saturated ring.

Safety and Handling

This compound is a chemical that requires careful handling.

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage:

-

Use in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Derivatives of tetrahydroisoquinoline, a related scaffold, have shown diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[7][8] The bromo-substituent on the aromatic ring of this compound provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to generate libraries of novel compounds for drug discovery programs. This makes it a key intermediate in the synthesis of potential therapeutic agents targeting a variety of diseases.

References

- Wiley-VCH. (2007).

-

PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Chemsrc. CAS#:114744-50-2 | 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride. [Link]

-

PubChem. 5-Bromo-1,2,3,4-tetrahydroquinoline. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. [Link]

-

The Role of 5-Bromo-1,2,3,4-tetrahydroisoquinoline in Drug Discovery. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Interpretation of mass spectra. [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium- C. [Link]

-

Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... [Link]

-

Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:114744-50-2 | 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride | Chemsrc [chemsrc.com]

- 4. rsc.org [rsc.org]

- 5. whitman.edu [whitman.edu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Characterization of Apalutamide (ARN-509), a Potent Androgen Receptor Inhibitor

Executive Summary: This document provides a comprehensive technical overview of Apalutamide (CAS Number: 956104-40-8), a second-generation non-steroidal antiandrogen (NSAA) approved for the treatment of prostate cancer. Initially developed as ARN-509, Apalutamide is a selective and potent competitive inhibitor of the androgen receptor (AR). This guide synthesizes critical data on its chemical identity, mechanism of action, biological activity, and the analytical methodologies required for its characterization and quantification. Detailed protocols, data tables, and workflow diagrams are provided to support research and development activities.

Chemical Identity and Physicochemical Properties

Apalutamide is a synthetic biaryl thiohydantoin derivative.[1] Its identity has been confirmed by numerous authoritative bodies, including the FDA and PubChem.[2][3]

Authoritative Insight: The choice of a thiohydantoin core is a key structural feature in several modern AR inhibitors. This moiety, combined with the specific substitutions on the aromatic rings, confers high binding affinity and antagonistic activity, while minimizing the partial agonism seen with first-generation antiandrogens like bicalutamide in the context of AR overexpression.[4][5]

| Property | Data | Source(s) |

| Chemical Name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | [2][6] |

| Synonyms | ARN-509, JNJ-56021927, ERLEADA® | [6][7][8] |

| CAS Number | 956104-40-8 | [2][6][9] |

| Molecular Formula | C₂₁H₁₅F₄N₅O₂S | [2][6] |

| Molecular Weight | 477.44 g/mol | [2][3] |

| Appearance | White to slightly yellow powder | [3] |

| Solubility | Practically insoluble in aqueous media. Soluble in DMSO. | [3][10] |

Mechanism of Action and Biological Activity

Apalutamide is a potent and selective androgen receptor (AR) antagonist.[6] Its mechanism is multi-faceted, targeting several key steps in the AR signaling pathway, which is a critical driver for prostate cancer growth.[2][5]

-

Competitive Inhibition: Apalutamide binds directly to the ligand-binding domain (LBD) of the AR with high affinity (IC₅₀ of 16 nM in a cell-free assay), competitively blocking the binding of androgens like testosterone and dihydrotestosterone.[6]

-

Impaired Nuclear Translocation: Upon binding, Apalutamide induces a conformational change in the AR that prevents the receptor's translocation from the cytoplasm into the nucleus.[2][5]

-

Blocked DNA Binding: By keeping the AR complex in the cytoplasm, Apalutamide prevents it from binding to androgen response elements (AREs) on the DNA.[2][5]

-

Inhibition of Transcription: Consequently, the transcription of AR-regulated genes that promote tumor cell proliferation and survival is inhibited.[2]

This comprehensive blockade makes Apalutamide highly effective, particularly in castration-resistant prostate cancer (CRPC), where AR signaling remains active despite low levels of circulating androgens.[4][5]

In Vitro & In Vivo Activity

Preclinical studies have consistently demonstrated Apalutamide's potent antitumor activity.

-

Receptor Binding: Apalutamide shows a 7- to 10-fold higher binding affinity for the AR compared to the first-generation antiandrogen bicalutamide.[1]

-

Cell Proliferation: Unlike bicalutamide, Apalutamide does not exhibit significant agonist activity in preclinical models of CRPC where AR is overexpressed; it effectively inhibits androgen-driven cell proliferation.[4][5]

-

Xenograft Models: In mouse xenograft models of human CRPC, Apalutamide treatment leads to dose-dependent tumor regression and is more efficacious than enzalutamide at lower doses and plasma concentrations.[2][4] Specifically, a maximal therapeutic response was achieved at 30 mg/kg/day for Apalutamide, whereas a similar response required 100 mg/kg/day of enzalutamide.[4]

Clinical Efficacy

Apalutamide's efficacy has been established in large-scale clinical trials.

-

SPARTAN Trial (nmCRPC): In patients with non-metastatic castration-resistant prostate cancer (nmCRPC), Apalutamide significantly improved median metastasis-free survival to 40.5 months compared to 16.2 months for placebo.[1]

-

TITAN Trial (mCSPC): For patients with metastatic castration-sensitive prostate cancer (mCSPC), adding Apalutamide to androgen deprivation therapy (ADT) resulted in significant improvements in both overall survival and radiographic progression-free survival.[3] At a 22-month follow-up, Apalutamide reduced the risk of death by 33%.[]

Analytical Characterization

Robust analytical methods are crucial for quality control, pharmacokinetic (PK) studies, and therapeutic drug monitoring (TDM). High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques used for the characterization and quantification of Apalutamide.

Workflow for Analytical Characterization

A typical workflow for the comprehensive analysis of an Apalutamide sample, whether a drug substance or a biological matrix, involves identity confirmation, purity assessment, and quantification.

Sources

- 1. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ARN-509: a novel anti-androgen for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. abmole.com [abmole.com]

- 10. axonmedchem.com [axonmedchem.com]

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a heterocyclic aromatic amine that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its structure, which combines a tetrahydroquinoline core with a reactive bromine atom, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2] The tetrahydroquinoline scaffold is a well-established pharmacophore, present in numerous natural products and synthetic compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[3] The presence of the bromo group at the 5-position provides a strategic handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H11BrClN | [4][5] |

| Molecular Weight | 248.55 g/mol | [5][6] |

| Exact Mass | 246.97634 Da | [4][5] |

| CAS Number | 114744-50-2, 1073968-64-5 | [4][5][7] |

| Physical Form | Solid | |

| Density | 1.428 g/cm³ | [4][8] |

| Boiling Point | 299.676 °C at 760 mmHg | [8] |

| Flash Point | 135 °C | [4] |

| Storage Temperature | Inert atmosphere, room temperature |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline and its hydrochloride salt typically involves the bromination of the parent 1,2,3,4-tetrahydroquinoline. The direct bromination of tetrahydroquinolines can be achieved under various conditions, and the regioselectivity of the reaction is influenced by the reaction conditions and the presence of substituents on the aromatic ring.

A general approach to the synthesis of brominated tetrahydroquinolines involves the direct bromination of 1,2,3,4-tetrahydroquinoline.[9] The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

The mechanism of electrophilic aromatic substitution, in this case, bromination, is directed by the activating and ortho-, para-directing amino group of the tetrahydroquinoline ring. The precise control of reaction conditions is crucial to achieve the desired regioselectivity and to minimize the formation of di- or poly-brominated byproducts.

Key Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and novel organic materials.[1]

-

Pharmaceutical Intermediates: The primary application of this compound is as a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The bromine atom can be readily substituted or used in cross-coupling reactions to introduce various functional groups, leading to the generation of diverse chemical libraries for drug discovery.

-

Organic Chemistry Research: In academic and industrial research, this brominated quinoline derivative is a valuable reagent for exploring new synthetic methodologies and constructing complex molecular scaffolds.[1] Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[9]

The following diagram illustrates the central role of this compound as a precursor to more complex molecules.

Caption: Key synthetic transformations of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following is a representative protocol for the coupling of 5-Bromo-1,2,3,4-tetrahydroquinoline with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties, coupled with its reactivity in a variety of chemical transformations, make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, handling, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry and organic synthesis.

References

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

-

Chemsrc. (2025, August 27). 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride. Retrieved from [Link]

-

Autech Industry Co.,Limited. (2026, January 1). High-Purity 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride CAS: 114744-50-2: Pharmaceutical Intermediate Manufacturer & Supplier. Retrieved from [Link]

-

Autech Industry Co.,Limited. (2025, October 24). The Role of 5-Bromo-1,2,3,4-tetrahydroisoquinoline in Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(15), 8686-8715. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS#:114744-50-2 | 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process of drug development.

Foundational Understanding: The "Why" Behind Solubility and Stability Testing

In drug development, the intertwined properties of solubility and stability form the bedrock upon which a compound's formulation, bioavailability, and ultimately, its therapeutic efficacy are built. For a molecule like this compound, a thorough understanding of these parameters is not merely a data-gathering exercise; it is a critical step in de-risking a potential drug candidate.

Solubility dictates the maximum concentration of the drug that can be achieved in a solution, a factor that directly influences its absorption in the gastrointestinal tract and its suitability for parenteral formulations. Poor aqueous solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects.

Stability refers to the ability of the compound to resist chemical degradation over time and under various environmental stressors. Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the safety and efficacy of the final drug product.

This guide will provide the experimental frameworks to quantitatively assess these two critical attributes for this compound.

Characterizing Solubility: From Kinetic Screening to Thermodynamic Certainty

Solubility assessment is often a tiered approach, beginning with rapid kinetic measurements for early-stage discovery and progressing to more definitive thermodynamic solubility for lead optimization and pre-formulation.

The Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the intended application of the compound. A strategic selection includes aqueous buffers at physiologically relevant pH values, as well as common organic solvents used in formulation development.

| Solvent/Medium | Rationale |

| pH 1.2 HCl Buffer | Simulates gastric fluid. |

| pH 4.5 Acetate Buffer | Simulates intestinal fluid. |

| pH 6.8 Phosphate Buffer | Simulates intestinal fluid. |

| pH 7.4 Phosphate Buffered Saline (PBS) | Simulates physiological pH. |

| Water (unbuffered) | Baseline aqueous solubility. |

| Ethanol | Common co-solvent in formulations. |

| Propylene Glycol | Common vehicle for oral and parenteral formulations. |

| DMSO | Used for initial stock solutions in biological assays. |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle: An excess of the solid compound is agitated in the chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvents. The presence of undissolved solid should be visually confirmed.

-

Equilibration: Seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered samples as necessary and analyze them using a validated analytical method (see Section 4.0) to determine the concentration of the dissolved compound.

Data Presentation: Expected Solubility Profile

The results of the thermodynamic solubility study should be presented in a clear, tabular format.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 HCl Buffer | 25 | To be determined |

| pH 4.5 Acetate Buffer | 25 | To be determined |

| pH 6.8 Phosphate Buffer | 25 | To be determined |

| pH 7.4 PBS | 25 | To be determined |

| Water | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Propylene Glycol | 25 | To be determined |

| DMSO | 25 | To be determined |

Assessing Chemical Stability: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[1][2][3] By subjecting the compound to conditions more severe than those it would encounter during storage and handling, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

The Logic of Stress Conditions

The selection of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines and is designed to mimic the potential environmental challenges a drug might face.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation Studies

Objective: To generate a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without complete decomposition of the molecule.[4]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Neutral Hydrolysis: Mix the stock solution with water and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A control sample should be protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.

-

-

Sample Quenching and Analysis: At appropriate time points, withdraw samples from the stress conditions. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all samples, including a non-stressed control, using the developed stability-indicating HPLC method (see Section 4.0).

Potential Degradation Pathways

Based on the known chemistry of quinoline and tetrahydroquinoline derivatives, potential degradation pathways for this compound may include:

-

Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, potentially leading to the formation of the corresponding quinoline or other oxidized species. The secondary amine is also a site for oxidation.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other unforeseen reactions.

-

Photodegradation: The aromatic ring system suggests a potential for photolytic reactions, including dehalogenation or the formation of photo-adducts.

The Analytical Backbone: Developing a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.

Causality in Method Development

The goal is to develop an HPLC method that can separate the parent compound from its potential degradation products and any process-related impurities. The choice of column, mobile phase, and detection wavelength is a systematic process.

Caption: Logical Flow of HPLC Method Development.

Proposed Starting HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for moderately polar compounds).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Column Temperature: 30°C.

Method Validation: The Trustworthiness Pillar

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9][10][11]

Validation Parameters:

| Parameter | Purpose |

| Specificity | To ensure the method can distinguish the analyte from degradation products and other impurities. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. |

| Accuracy | To measure the closeness of the experimental value to the true value. |

| Precision | To assess the degree of scatter in a series of measurements (repeatability and intermediate precision). |

| Range | The concentration interval over which the method is accurate, precise, and linear. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. |

| Robustness | To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters. |

Conclusion: A Pathway to Comprehensive Understanding

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By following these principles and detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The emphasis on understanding the "why" behind each experimental choice ensures that the resulting data is not just a set of numbers, but a true reflection of the compound's physicochemical properties.

References

-

ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

A Review: Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

-

How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1). Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. database.ich.org [database.ich.org]

- 11. fda.gov [fda.gov]

A Comprehensive Spectroscopic Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No: 114744-50-2), a key intermediate in pharmaceutical research and organic synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation and purity assessment. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the results, but the scientific rationale behind the data acquisition and interpretation.

Molecular Structure and Spectroscopic Significance

This compound is a heterocyclic compound featuring a bromine-substituted aromatic ring fused to a saturated nitrogen-containing ring. The presence of the hydrochloride salt significantly influences its solubility and the spectroscopic signature of the amine group. Accurate characterization is paramount to ensure its identity and purity before its use in further synthetic steps.

The molecular structure, with a proposed numbering scheme for NMR analysis, is presented below. This numbering is crucial for unambiguously assigning signals to their corresponding atoms.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve hydrochloride salts and its distinct solvent peak. Deuterated methanol (CD₃OD) or water (D₂O) are also options. The choice of solvent is critical as it can affect the chemical shift of exchangeable protons like N-H⁺.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Interpretation

The proton NMR spectrum can be divided into three main regions: the downfield aromatic region, the upfield aliphatic region, and the signal from the ammonium proton.

-

Aromatic Protons (H6, H7, H8): These protons appear in the δ 6.5-7.5 ppm range. The electron-withdrawing effect of the bromine atom and the fused ring system influences their precise shifts.

-

H6 is expected to be a doublet, coupled to H7.

-

H7 should appear as a triplet (or a doublet of doublets), coupled to both H6 and H8.

-

H8 will be a doublet, coupled to H7.

-

-

Ammonium Proton (N-H₂⁺): As a hydrochloride salt, the amine is protonated. This results in a broad signal, typically downfield, whose chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it may appear as a very broad peak around δ 9-10 ppm.

-

Aliphatic Protons (H2, H3, H4): These protons on the saturated ring are shielded and appear upfield.

-

H2 (-CH₂-N-) : This methylene group is adjacent to the nitrogen atom and will be deshielded relative to the other aliphatic protons, likely appearing as a triplet around δ 3.3 ppm.

-

H4 (-CH₂-Ar) : This methylene group is benzylic and will appear as a triplet around δ 2.7 ppm.

-

H3 (-CH₂-) : This central methylene group will be a multiplet (quintet or sextet) around δ 1.9 ppm, showing coupling to both H2 and H4.

-

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H₂⁺ | 9.0 - 10.5 | broad singlet (br s) | - | 2H |

| H7 | ~7.2 | triplet (t) | ~8.0 | 1H |

| H6 | ~7.0 | doublet (d) | ~8.0 | 1H |

| H8 | ~6.8 | doublet (d) | ~8.0 | 1H |

| H2 | ~3.3 | triplet (t) | ~6.0 | 2H |

| H4 | ~2.7 | triplet (t) | ~6.4 | 2H |

| H3 | ~1.9 | multiplet (m) | - | 2H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These appear in the δ 110-150 ppm region. The carbon bearing the bromine (C5) will have its chemical shift significantly influenced by the heavy atom effect and will appear more upfield than predicted by simple substituent effects.

-

Aliphatic Carbons (C2, C3, C4): These saturated carbons are shielded and appear in the δ 20-50 ppm range. C2, being attached to nitrogen, will be the most downfield of the three.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C8a | ~144 |

| C4a | ~132 |

| C7 | ~130 |

| C6 | ~124 |

| C8 | ~116 |

| C5 (C-Br) | ~109 |

| C2 | ~42 |

| C4 | ~27 |

| C3 | ~21 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR-ATR Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the final spectrum.

IR Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups and the salt formation.

-

N-H₂⁺ Stretch: The most telling feature for the hydrochloride salt is the very broad and strong absorption band between 2400-3200 cm⁻¹ . This is characteristic of an ammonium (R₂NH₂⁺) salt and results from the N-H stretching vibrations.

-

Aromatic C-H Stretch: A sharp peak appearing just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹ ) is indicative of the C-H stretching on the aromatic ring.

-

Aliphatic C-H Stretch: Sharp, strong peaks appearing just below 3000 cm⁻¹ (e.g., 2970-2850 cm⁻¹ ) are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the saturated ring.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-N Stretch: The C-N stretching vibration for the amine is typically found in the 1250-1020 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretch is expected in the far-infrared region, often below 600 cm⁻¹, and may be difficult to observe on standard mid-IR spectrometers.

Table 3: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H₂⁺ Stretch (Ammonium Salt) | 2400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | > 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | < 3000 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium - Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For analysis, the hydrochloride salt typically dissociates, and the mass spectrum reflects the free base, 5-Bromo-1,2,3,4-tetrahydroquinoline (C₉H₁₀BrN).[4]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process, known as Electron Impact (EI), ejects an electron from the molecule to form a positively charged radical ion, the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Interpretation

-

Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 211 (for C₉H₁₀⁷⁹BrN) and m/z 213 (for C₉H₁₀⁸¹BrN). This "M/M+2" pattern is a definitive signature for a monobrominated compound.

-

Key Fragmentation Pathways: Energetically unstable molecular ions will fragment into smaller, more stable ions. The fragmentation pattern is a molecular fingerprint. A primary fragmentation mechanism for tetrahydroquinolines is a retro-Diels-Alder reaction .[5]

-

Loss of Ethene: The molecular ion undergoes cleavage of the saturated ring, losing a neutral ethene molecule (C₂H₄, 28 Da). This results in a prominent fragment ion pair at m/z 183/185 .

-

Loss of a Hydrogen Radical: Loss of a hydrogen atom (H•) from the molecular ion can lead to a fragment at m/z 210/212 .

-

Loss of Bromine Radical: Cleavage of the C-Br bond results in the loss of a bromine radical (Br•), leading to an ion at m/z 132 .

-

Figure 2: Proposed key fragmentation pathways for 5-Bromo-1,2,3,4-tetrahydroquinoline in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (⁷⁹Br/⁸¹Br) | Proposed Identity | Notes |

|---|---|---|

| 211 / 213 | [C₉H₁₀BrN]⁺• | Molecular Ion (M⁺•). Characteristic 1:1 isotopic pattern. |

| 210 / 212 | [C₉H₉BrN]⁺ | Loss of a hydrogen radical. |

| 183 / 185 | [C₇H₆BrN]⁺• | Loss of ethene via retro-Diels-Alder reaction. A major fragment. |

| 132 | [C₉H₁₀N]⁺ | Loss of a bromine radical. |

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS.

-

NMR spectroscopy confirms the complete carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the structure of the aliphatic portion.

-

IR spectroscopy provides unequivocal evidence of the key functional groups, most notably the ammonium salt moiety, which confirms the hydrochloride form of the compound.

-

Mass spectrometry establishes the correct molecular weight and reveals the presence of a single bromine atom through its characteristic isotopic pattern. Key fragmentation pathways, such as the retro-Diels-Alder reaction, further corroborate the tetrahydroquinoline core structure.

Together, these three spectroscopic techniques provide a robust and self-validating dataset that confirms the identity and structural integrity of this compound, ensuring its suitability for high-level research and development applications.

References

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2025). CAS#:114744-50-2 | 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride. Retrieved from [Link]

-

Loudon, A. G., Maccoll, A., & Wong, S. K. (1970). Comparison between Unimolecular Gas Phase Pyrolysis and Electron Impact Fragmentation. Part 1. The Mass Spectra of Tetralin and some Related Heterocycles. Journal of the Chemical Society B: Physical Organic, 1727. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Alfa Chemical. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride CAS NO: 114744-50-2. Retrieved from [Link]

-

Alfa Chemical. (n.d.). 5-Bromo-1,2,3,4-tetraidrochinolinehydrochloride N. CAS: 114744-50-2. Retrieved from [Link]

Sources

- 1. CAS#:114744-50-2 | 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride | Chemsrc [chemsrc.com]

- 2. Cina 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride CAS NO: 114744-50-2 Produsen - Sampel Gratis - Alfa Chemical [id.alfachemar.com]

- 3. Cina 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride N. CAS: 114744-50-2 Produttori - Campione gratuito - Alfa Chemical [it.alfachemsp.com]

- 4. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Introduction: The Tetrahydroquinoline Scaffold and the Strategic Role of Bromine

An In-depth Technical Guide to Bromo-Substituted Tetrahydroquinolines: Synthesis, Reactivity, and Therapeutic Potential

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically significant molecules.[1] Its structural motif is integral to a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] In the landscape of medicinal chemistry, the strategic modification of such core structures is paramount for optimizing biological activity, selectivity, and pharmacokinetic profiles.

Halogenation, and specifically bromination, emerges as a powerful and versatile tool in this context. The introduction of a bromine atom onto the tetrahydroquinoline ring does more than simply alter its steric and electronic properties; it installs a highly versatile synthetic "handle." This bromine substituent serves as a key reactive site for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR).[4][5] Bromo-substituted THQs are not merely final compounds but are critical intermediates for generating diverse libraries of novel derivatives.[4][6]

This technical guide offers an in-depth review of bromo-substituted tetrahydroquinolines, designed for researchers, scientists, and drug development professionals. We will explore the primary synthetic routes to these compounds, delve into the chemical reactivity endowed by the bromine atom, and survey their burgeoning applications in medicinal chemistry, with a particular focus on their potential as anticancer agents and kinase inhibitors.

Part I: Synthetic Strategies for Bromo-Substituted Tetrahydroquinolines

The synthesis of bromo-substituted THQs can be broadly approached via two distinct strategies: the direct bromination of a pre-formed tetrahydroquinoline core or the construction of the THQ ring from bromo-substituted precursors. The choice of method is dictated by the desired regiochemistry and the availability of starting materials.

Direct Electrophilic Bromination of the Tetrahydroquinoline Scaffold

The most straightforward method for introducing bromine is the direct electrophilic substitution on the electron-rich aromatic ring of the THQ nucleus.

Causality Behind Experimental Choices: The nitrogen atom in the THQ ring is an activating group, directing electrophilic substitution primarily to the para position (C6) and, to a lesser extent, the ortho positions (C8). The choice of brominating agent and reaction conditions is critical to control the extent of bromination and prevent side reactions, such as oxidation to the quinoline.

-